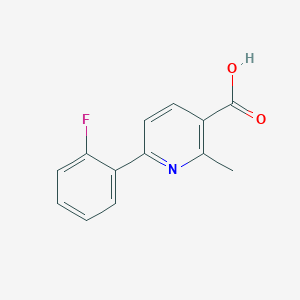![molecular formula C13H19NO2 B15227720 [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine: is an organic compound characterized by a cyclopentoxy group, a methoxy group, and a phenylmethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Cyclopentoxy)-3-methoxybenzaldehyde or 4-(Cyclopentoxy)-3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify physical properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Pharmaceuticals: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry:
Coatings: Used in the formulation of specialty coatings and adhesives due to its chemical stability.
Wirkmechanismus
The mechanism by which [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Modulation: Altering receptor conformation and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- Cyclohexane derivatives
Comparison:
- Unique Structure: The presence of both cyclopentoxy and methoxy groups on the phenyl ring distinguishes [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine from other similar compounds.
- Chemical Properties: The combination of these functional groups imparts unique chemical reactivity and stability.
- Applications: While similar compounds may be used in catalysis or material science, this compound offers distinct advantages in pharmaceutical and agricultural applications due to its bioactivity.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 |
InChI-Schlüssel |
WNSYOBWPUQEKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
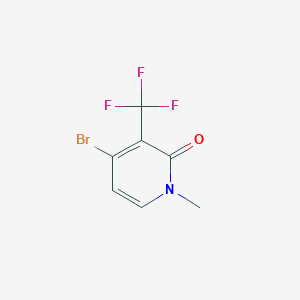
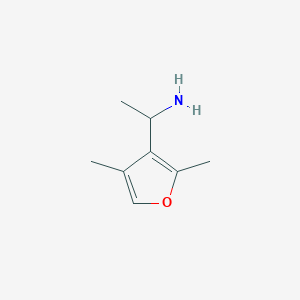
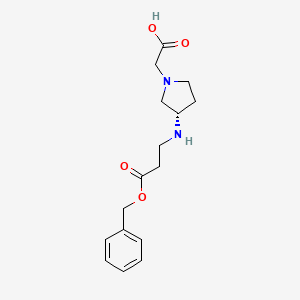

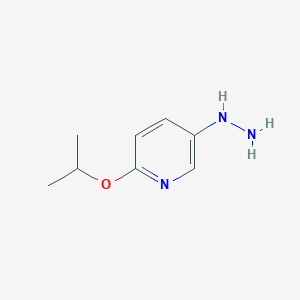

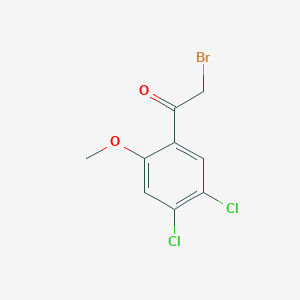
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)

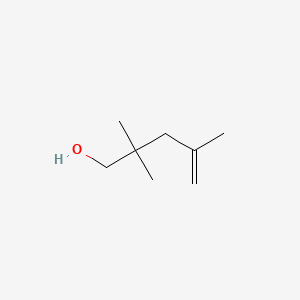

![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
